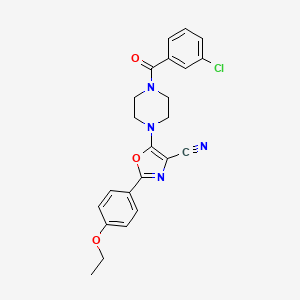
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a chemical compound that likely belongs to the class of sulfonamides . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two other atoms. The sulfonyl functional group is a sulfur atom doubly bonded to an oxygen atom and singly bonded to two other atoms .
Chemical Reactions Analysis
Sulfonamides, in general, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo acylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound depend on its structure. Sulfonamides, in general, are usually solid at room temperature and are soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
- Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid has been synthesized and characterized as a recyclable catalyst. It was prepared by functionalizing silica nanoparticles and demonstrated catalytic activity in the synthesis of 1,1′-(arylmethylene) diureas from aldehydes and urea derivatives. Additionally, under similar conditions, it facilitated the formation of 1,3,5-triazinane-2,4-dithiones from aldehydes and thiourea. The advantages of this protocol include catalyst reusability, simple workup, and short reaction times .
- The ligands containing 2-pyridinecarbonyl or 3-pyridinecarbonyl groups, when coordinated with this compound, enhance the yield of cyclopentanone products. For instance, it achieved a remarkable 96.2% conversion of cyclopentene and 76.3% yield of cyclopentanone using molecular oxygen as the sole oxidant .
- Compounds with amide and bisamide groups, including this compound, have been explored as fluorescent chemosensors for anion recognition. The urea moieties play a crucial role in binding ability and selectivity in supramolecular anion chemistry .
- Urea derivatives, such as 3-haloacylamino benzoylurea (HBU) analogues , have been proposed for their potential anticancer activity. The benzoylurea group, a key intermediate, contributes to their effectiveness. Notably, N-(2-chlorobenzoyl)-N′-[3-chloro-4-(5-trifluoromethyl-2-pyridyloxy)phenyl] urea exhibited high antitumor activity in vivo .
- While not directly related to this compound, nanocrystals have gained prominence in materials science. Researchers can explore the incorporation of this compound into nanocrystal-based systems for applications such as drug delivery, imaging, and catalysis .
Organocatalysis and Nanosilica-Based Catalysts
Cyclopentanone Synthesis
Supramolecular Chemistry and Anion Recognition
Anticancer Activity and Urea Derivatives
Materials Science and Nanocrystals
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S2/c1-2-13-25(21,22)20-12-6-7-15-14-16(10-11-18(15)20)19-26(23,24)17-8-4-3-5-9-17/h10-11,14,17,19H,2-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZGTWGPHZOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-(2-((4-fluorophenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2661766.png)



![4-(7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2661775.png)
![2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine](/img/structure/B2661776.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2661778.png)

![N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2661783.png)
![S-(5-chlorothiophen-2-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2661784.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2661785.png)
